molecular formula C13H11BrN2O B2741380 4-bromo-N-(3-methylpyridin-2-yl)benzamide CAS No. 349125-17-3

4-bromo-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B2741380
CAS No.: 349125-17-3
M. Wt: 291.148
InChI Key: FIMPNUNISXMIQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-methyl-2-aminopyridine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(3-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-pyridyl)benzamide
  • 4-bromo-N-(4-methylpyridin-2-yl)benzamide
  • 4-chloro-N-(3-methylpyridin-2-yl)benzamide

Uniqueness

4-bromo-N-(3-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the 3-methylpyridin-2-yl group, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

4-bromo-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPNUNISXMIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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